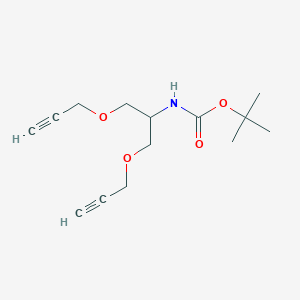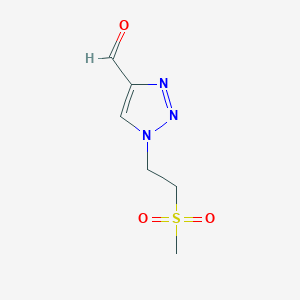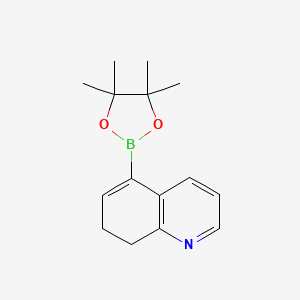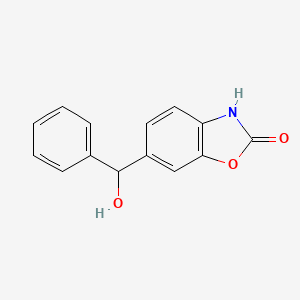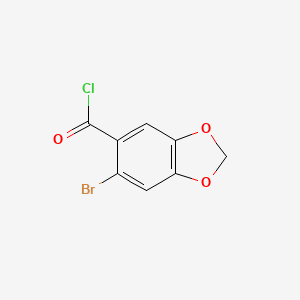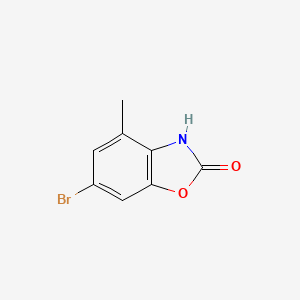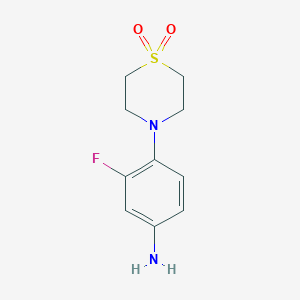
4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C10H13FN2O2S and a molecular weight of 244.29 g/mol This compound belongs to the class of thiomorpholines, which are sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide typically involves the reaction of 4-amino-2-fluoroaniline with thiomorpholine 1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiomorpholine derivative.
Substitution: The amino and fluorine groups on the phenyl ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The amino group and fluorine atom on the phenyl ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The thiomorpholine dioxide structure may also play a role in the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide include:
- 4-(4-Aminophenyl)thiomorpholine 1,1-dioxide
- 4-(4-Amino-2,6-difluorophenyl)thiomorpholine 1,1-dioxide
- 4-(5-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which includes both an amino group and a fluorine atom. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H13FN2O2S |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)-3-fluoroaniline |
InChI |
InChI=1S/C10H13FN2O2S/c11-9-7-8(12)1-2-10(9)13-3-5-16(14,15)6-4-13/h1-2,7H,3-6,12H2 |
InChI Key |
APZKTCRFLWEDMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2,2-dimethyl-N-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]propanamide](/img/structure/B13925372.png)
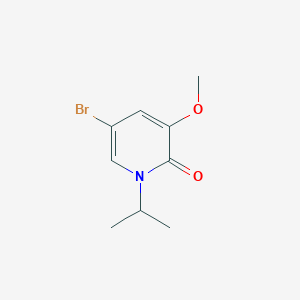
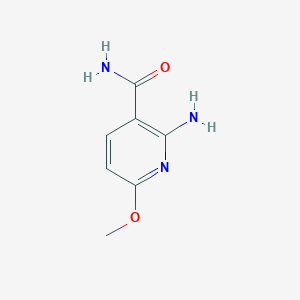
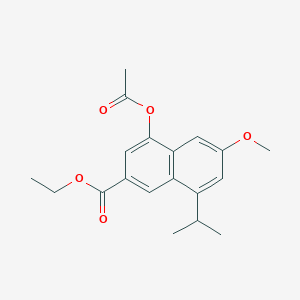
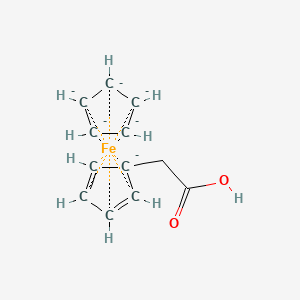
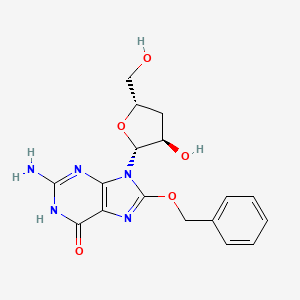
![8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline](/img/structure/B13925403.png)
